molecular formula C11H12BrNO3 B185042 Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 174504-72-4

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B185042
CAS RN: 174504-72-4
M. Wt: 286.12 g/mol
InChI Key: WDVQSFIVYXRDAC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be represented by the InChI code: 1S/C11H14BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6H2,1H3 .

Scientific Research Applications

CRTH2 Receptor Antagonists

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a reactant in the preparation of CRTH2 receptor antagonists. These antagonists are important in the study of allergic inflammation since CRTH2 is involved in the recruitment of inflammatory cells .

Indoleamine 2,3-dioxygenase (IDO) Inhibitors

This compound is also used in synthesizing inhibitors for IDO, an enzyme that plays a significant role in immune regulation and has been a target for cancer immunotherapy .

Cannabinoid CB1 Receptor Antagonists

Researchers utilize Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate to develop antagonists for the cannabinoid CB1 receptor. These antagonists have potential therapeutic applications in treating obesity and addiction .

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

The compound is a precursor in creating inhibitors for human reticulocyte 15-lipoxygenase-1, an enzyme implicated in various inflammatory diseases .

Antihypertriglyceridemic Agents

It is involved in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides which act as potent antihypertriglyceridemic agents, potentially useful in treating cardiovascular diseases .

Antiproliferative Agents

This chemical serves as a building block for agents that exhibit antiproliferative activity against human leukemia K562 cells, indicating its potential use in cancer research .

Anti-viral Activity

Ethyl 1H-indole-3-carboxylates, closely related to our compound of interest, have shown anti-viral activity against hepatitis C virus (HCV) in cell studies .

Plant Hormone Research

Derivatives of indole like indole-3-acetic acid are significant in plant biology as they are produced by the degradation of tryptophan in higher plants. The compound under discussion may contribute to research into plant hormones and their synthetic analogs .

Future Directions

Given the importance of indole derivatives in the field of medicinal chemistry, future research could focus on the synthesis, characterization, and biological evaluation of Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .

properties

IUPAC Name

ethyl 3-bromo-7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)10-8(12)6-4-3-5-7(14)9(6)13-10/h13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVQSFIVYXRDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=O)CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442874
Record name Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174504-72-4
Record name Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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